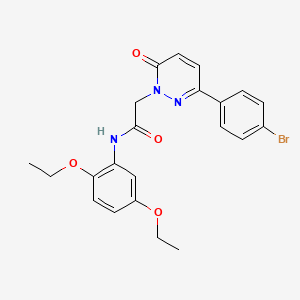

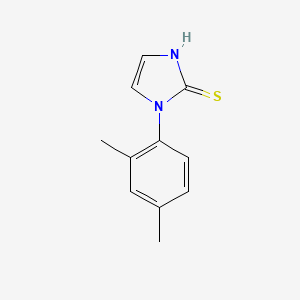

1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

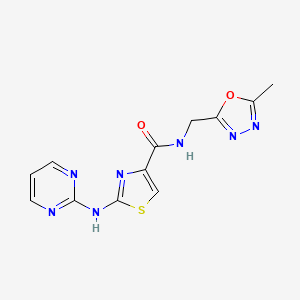

The compound “1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the 1,2, and 3 positions. The imidazole ring is substituted at the 1-position with a 2,4-dimethylphenyl group and at the 2-position with a thiol group .

Wissenschaftliche Forschungsanwendungen

Luminescence Sensing

Research has unveiled the synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde derivatives through characteristic emission bands. These frameworks demonstrate potential as fluorescence sensors for detecting these chemicals, showcasing the chemical's role in developing advanced sensing materials (Shi et al., 2015).

Electrochemical Properties

The electrochemical behaviors of various imidazole-2-thiols, including those with dimethyl substitutions, have been studied. The research focuses on their oxidation and reduction potentials, pKa values, and thermodynamic properties, providing insights into their chemical reactivity and stability (Po et al., 1991).

Fungicidal Activity

Synthesized thiazole derivatives from bromo-dimethylphenyl ethanone have shown promising fungicidal activity. These compounds, prepared through reactions with various reagents including 1H-benzo[d]imidazole-2-thiol, highlight the chemical's potential in developing new fungicides (Bashandy et al., 2008).

Anion Host Materials

Imidazole-based bisphenols, incorporating dimethylphenyl groups, have been structurally characterized and show potential as versatile hosts for anions. These materials offer insights into the design of new molecular recognition systems (Nath & Baruah, 2012).

Reactivity and Spectroscopic Characterization

The reactivity of newly synthesized imidazole derivatives has been explored through spectroscopic characterization and computational studies. These derivatives exhibit specific reactivity properties that could be beneficial in various chemical applications, including potential interactions with proteins (Hossain et al., 2018).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. Their effectiveness and mechanism of action have been detailed, contributing to the development of new corrosion protection strategies (Duran et al., 2021).

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDBUFOGZXXCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CNC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one](/img/structure/B2755795.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)

![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2755805.png)

amine dihydrochloride](/img/structure/B2755806.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)